molecular formula C11H10N2O B12237471 3-Methyl-6-phenoxypyridazine

3-Methyl-6-phenoxypyridazine

Cat. No.: B12237471
M. Wt: 186.21 g/mol
InChI Key: BHABVUFDGOVSJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-phenoxypyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-6-phenoxypyridazine can be synthesized through several methods. One common approach involves the catalytic dehalogenation of 3-methyl-6-chloropyridazine with phenols in the presence of a base . Another method includes the reaction of 3-chloropyridazine with phenols under basic conditions .

Industrial Production Methods: For large-scale production, the catalytic dehalogenation method is preferred due to its efficiency and scalability. This process typically involves the use of palladium on carbon or Raney nickel as catalysts in an ammoniacal ethanol solution at moderate temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-6-phenoxypyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine N-oxides.

    Reduction: Catalytic hydrogenation can reduce the phenoxy group to a phenol derivative.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Hydrogen gas in the presence of palladium on carbon or Raney nickel.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Pyridazine N-oxides.

    Reduction: Phenol derivatives.

    Substitution: Various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Methyl-6-phenoxypyridazine exerts its effects is primarily through its interaction with biological targets. In herbicidal applications, it inhibits specific enzymes involved in plant growth, leading to the selective elimination of weeds . In medicinal research, it targets cellular pathways involved in microbial growth and cancer cell proliferation, although the exact molecular targets are still under investigation.

Comparison with Similar Compounds

Uniqueness: 3-Methyl-6-phenoxypyridazine is unique due to the specific positioning of the methyl and phenoxy groups, which confer distinct chemical properties and biological activities. Its selective herbicidal activity and potential medicinal applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3-methyl-6-phenoxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-9-7-8-11(13-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHABVUFDGOVSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.